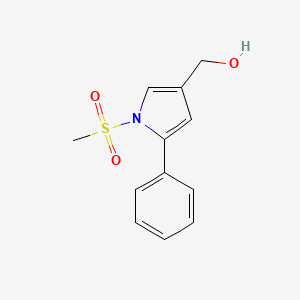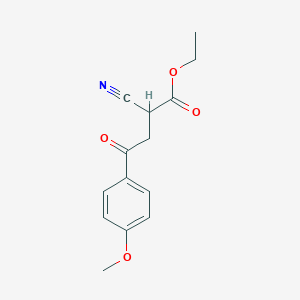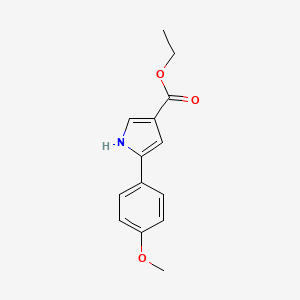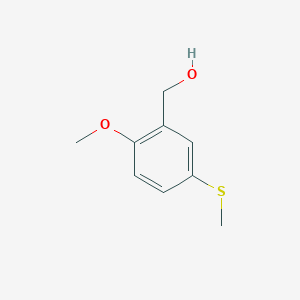
1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%
概要
説明
This compound is a complex organic molecule that likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a benzenesulfonyl group, a phenyl group, and a carboxylic acid ethyl ester group . The methoxy group attached to the benzenesulfonyl indicates the presence of a methoxybenzene or anisole group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the phenyl group, and the attachment of the benzenesulfonyl and carboxylic acid ethyl ester groups. The synthesis could potentially involve Friedel-Crafts acylation, a common method for introducing acyl groups onto aromatic rings . Additionally, the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy has been reported .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole ring, phenyl group, benzenesulfonyl group, and carboxylic acid ethyl ester group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the pyrrole ring might undergo electrophilic aromatic substitution reactions . The benzenesulfonyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid ethyl ester group could impact its solubility .科学的研究の応用
Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol
Enantiomerically pure organic molecules play a crucial role in drug, agrochemical, and perfumery industries. (S)-1-(4-methoxyphenyl) ethanol is a significant molecule for the production of various drug intermediates. Researchers have synthesized it from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst. The optimization of experimental conditions—such as pH, incubation period, temperature, and agitation speed—was essential to enhance the efficiency of catalytic bioreduction reactions. At optimal conditions (pH 5.80, temperature 29°C, incubation period 50 hours, and agitation speed 155 rpm), the yield exceeded 96%, with >99% conversion and enantiomeric excess. This compound can be used for synthesizing antihistamines like diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles , which are essential for treating allergic responses .
Therapeutic Importance
The compound’s unique structure and functional groups make it an attractive candidate for therapeutic applications. While specific studies on this compound are limited, its potential lies in its ability to interact with biological targets. Further investigations are warranted to explore its pharmacological properties and potential drug development .
Synthesis of Novel Derivatives
Researchers have explored the synthesis of novel derivatives based on the core structure of Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate . For instance, the reaction of this compound with indoline-2,3-dione yielded interesting products. Investigating these derivatives may lead to new compounds with diverse applications .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 1-(4-methoxyphenyl)sulfonyl-5-phenylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-3-26-20(22)16-13-19(15-7-5-4-6-8-15)21(14-16)27(23,24)18-11-9-17(25-2)10-12-18/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWBGTQQIMAOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335086.png)

